molecular formula C13H20ClN B15280299 [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride

[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride

Cat. No.: B15280299
M. Wt: 225.76 g/mol
InChI Key: VZIKZGIICVQSSR-VVBGOIRUSA-N
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Description

Molecular Formula: C₁₃H₁₈ClN
Stereochemistry: The compound features a bicyclic 2,3-dihydro-1H-indenyl core with a (1R,3S) configuration. The methanamine group is attached to the 1-position of the indene ring, and a propan-2-yl (isopropyl) substituent is located at the 3-position (Fig. 1). The hydrochloride salt enhances solubility for pharmacological applications .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13-;/m0./s1

InChI Key

VZIKZGIICVQSSR-VVBGOIRUSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CN.Cl

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the dihydroindenyl precursor.

    Isopropylation: The precursor undergoes isopropylation to introduce the isopropyl group at the desired position.

    Amination: The isopropylated intermediate is then subjected to amination to introduce the methanamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Key Features :

  • Chirality : The (1R,3S) stereochemistry is critical for interactions with asymmetric biological targets, as seen in structurally related drugs like Irindalone, which shares the (1R,3S)-dihydroindenyl motif .
  • Substituent Effects : The isopropyl group at C3 increases lipophilicity compared to smaller alkyl or aryl substituents, influencing pharmacokinetic properties.

Comparison with Structural Analogs

Stereoisomers and Enantiomers

Compound Name Configuration Molecular Formula Key Differences
rac-[(1R,3R)-3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride Racemic (1R,3R) C₁₃H₁₈ClN Opposite stereochemistry at C1 and C3; reduced enantiomeric purity may lower target affinity .
(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (S)-C1 C₉H₁₂ClN Lacks the C3 isopropyl group; simpler structure with unsubstituted dihydroindene .

Implications : Enantiomeric purity significantly impacts biological activity. For example, Irindalone’s (1R,3S) configuration is essential for its serotonin receptor antagonism , suggesting analogous stereochemical sensitivity in the target compound.

Positional Isomers

Compound Name Substituent Position Molecular Formula Key Differences
2,3-Dihydro-1H-inden-5-ylmethanamine hydrochloride Methanamine at C5 C₁₀H₁₄ClN Methanamine group shifted to C5; altered electronic distribution and receptor-binding topology .
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride Amine at C2 C₁₃H₂₀ClN Branched 2-methylpropan-2-amine at C2; steric hindrance may reduce membrane permeability .

Structural Impact : Positional isomerism alters molecular geometry and electronic properties. The C1-substituted target compound likely exhibits distinct binding kinetics compared to C2 or C5 analogs.

Substituent Variations

Compound Name Substituent Molecular Formula Key Differences
[(1R,3S)-3-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-yl]methanamine (Irindalone) 4-Fluorophenyl at C3 C₁₈H₁₇FN₂O Aryl substituent enhances π-π interactions; clinical use as a serotonin antagonist .
(1R,3S)-3-(Trifluoromethyl)cyclohexanamine hydrochloride Trifluoromethyl C₇H₁₂F₃N·HCl Cyclohexane core instead of dihydroindene; trifluoromethyl group increases metabolic stability .

Functional Insights : The target compound’s isopropyl group balances lipophilicity and steric bulk, whereas fluorinated or aromatic substituents (e.g., in Irindalone) optimize target engagement and residence time.

Complex Derivatives

Compound Name Structural Modification Molecular Formula Key Differences
[(1R,2S)-2-(Dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate hydrochloride Benzoate ester at C1 C₁₈H₂₀ClNO₂ Esterification reduces amine basicity; prodrug potential .
[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride Triazole ring appended C₆H₁₁ClN₄ Heterocyclic addition alters solubility and hydrogen-bonding capacity .

Pharmacological Considerations : Derivatives with ester or heterocyclic groups may exhibit modified absorption or clearance profiles compared to the primary amine target compound.

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